molecular formula C19H14ClN3 B2832059 2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile CAS No. 338794-06-2

2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile

Cat. No. B2832059
CAS RN: 338794-06-2
M. Wt: 319.79
InChI Key: ZNBZECMZBOSWKX-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile, or 2A-4C-5M-6P-3CN, is a chemical compound that has been studied for its potential applications in the fields of synthetic biology, drug discovery, and biochemistry. This compound has been shown to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Structural and Optical Properties

Research on derivatives similar to "2-Amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile" has highlighted their polycrystalline nature and how they transform into nanocrystallites dispersed in an amorphous matrix upon thermal deposition to form thin films. These compounds exhibit specific optical properties determined by spectrophotometer measurements, showcasing their potential in photovoltaic applications and organic electronics. The study conducted by Zeyada et al. (2016) on 4H-pyrano[3, 2-c]quinoline derivatives, which share a structural similarity, provides insights into their structural and optical characteristics, suggesting potential applications in thin film and photovoltaic device fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Another research avenue explores the corrosion inhibition capabilities of pyridine derivatives for mild steel in acidic environments, highlighting their utility in protecting industrial materials. Yadav et al. (2016) synthesized pyranopyrazole derivatives, indicating their high efficiency in corrosion inhibition, which could be beneficial for applications requiring material durability and longevity (Yadav, Gope, Kumari, & Yadav, 2016).

Anticancer Activities

Derivatives of "this compound" have also been investigated for their potential anticancer properties. Tiwari et al. (2016) report on the synthesis of novel thiadiazolopyrimidine derivatives showing significant in vitro anticancer activities against various human tumor cell lines, underscoring the compound's potential as a basis for developing new anticancer agents (Tiwari, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2016).

properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-5-methyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-12-17(13-7-9-15(20)10-8-13)16(11-21)19(22)23-18(12)14-5-3-2-4-6-14/h2-10H,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZECMZBOSWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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